Baccatin IV
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23+,25+,26-,27-,28-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJGGIKEFAWREN-WBPIOOJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346494 | |
| Record name | Baccatin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57672-77-2 | |
| Record name | Baccatin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence, Distribution, and Isolation Methodologies of Baccatin Iv
Identification of Natural Sources
Baccatin (B15129273) IV is primarily found within various species of the yew tree, genus Taxus. Research has confirmed its presence in several species, including:
Taxus wallichiana : Commonly known as the Himalayan yew, this species is a notable source of Baccatin IV. Studies have reported its isolation from the roots and stem bark of this plant. researchgate.net
Taxus baccata : The European or English yew also contains this compound. It has been successfully isolated from the needles of this species. researchgate.net
Taxus canadensis : Known as the Canadian yew, this species is another natural source of the compound.
Taxus cuspidata : The Japanese yew has also been identified as containing this compound. kaist.ac.kr
Specific Plant Parts
The distribution of this compound is not uniform throughout the yew tree. It has been isolated from various plant parts, with concentrations varying between them. Specific parts where this compound has been identified include:
Needles: The needles of Taxus baccata and Taxus wallichiana have been shown to contain this compound. researchgate.netresearchgate.net
Bark: The stem bark of Taxus wallichiana is another significant source of this compound. researchgate.net
Twigs: Research indicates the presence of this compound in the twigs of yew trees.
Roots: The roots of Taxus wallichiana have also been found to contain this compound.
Table 1: Distribution of this compound in Taxus Species
| Species | Plant Part | Citation |
|---|---|---|
| Taxus wallichiana | Roots, Stem Bark, Needles | researchgate.netresearchgate.net |
| Taxus baccata | Needles | researchgate.net |
| Taxus cuspidata | Needles | kaist.ac.kr |
Endophytic Microorganisms Associated with Taxus
An intriguing aspect of this compound's natural occurrence is its production by endophytic microorganisms residing within Taxus tissues. Endophytes are fungi or bacteria that live within a plant for at least part of their life cycle without causing apparent disease. It is hypothesized that genetic exchange between the host plant and these microorganisms may enable them to produce compounds similar or identical to those found in the plant itself. cambridge.org Several endophytic fungi isolated from Taxus species have demonstrated the ability to produce taxanes, including Baccatin III, a closely related precursor. researchgate.netjmb.or.krnih.gov For instance, Diaporthe phaseolorum, an endophytic fungus isolated from the bark of Taxus wallichiana var. mairei, has been shown to produce Baccatin III. oup.comnih.gov While direct production of this compound by endophytes is a subject of ongoing research, the established production of its precursors by these microorganisms suggests a potential alternative and sustainable source. frontiersin.orguoguelph.ca
Advanced Extraction Techniques for Research Purposes
The isolation of this compound from its natural sources is a critical step for research and potential applications. Various extraction techniques, ranging from conventional to modern, are employed to achieve this.
Conventional Solvent-Based Extraction Optimization
Traditional extraction methods primarily rely on the use of organic solvents to isolate this compound from the plant biomass. These methods, while straightforward, often require large volumes of solvents and extended extraction times. nih.gov
Commonly used conventional methods include:
Maceration: This simple technique involves soaking the plant material in a solvent for a prolonged period. nih.gov
Percolation: A more efficient continuous process where fresh solvent is constantly passed through the plant material. nih.gov
Soxhlet Extraction: This method uses a specialized apparatus for continuous extraction with a limited amount of solvent that is repeatedly vaporized and condensed. ijpjournal.com
The choice of solvent is a crucial parameter in these extractions. Alcohols such as methanol (B129727) and ethanol (B145695) are frequently used due to their ability to dissolve a wide range of phytochemicals. nih.gov The plant material is typically dried and ground to a fine powder to increase the surface area for solvent penetration. nih.gov The resulting crude extract, containing a mixture of compounds, is then subjected to further purification steps like solvent partitioning and chromatography to isolate this compound. koreascience.kr
Modern Extraction Methodologies
To overcome the limitations of conventional methods, modern extraction techniques have been developed. These methods offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency. nih.govijpjournal.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture and release their contents. mdpi.comslideshare.net This direct and efficient heating significantly shortens the extraction time. mdpi.com For example, MAE has been successfully applied to extract taxanes from Taxus baccata using a 90% methanol solution, achieving effective extraction in a fraction of the time required by traditional methods. mdpi.com
Ultrasound-Assisted Extraction (UAE): Also known as sonication, UAE employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the plant cell walls and enhancing the extraction process. nih.govmdpi.com UAE is particularly beneficial for extracting thermolabile compounds as it can be performed at lower temperatures. nih.gov It has been effectively used for extracting taxanes from Taxus species, often with solvents like ethanol. mdpi.com
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction of target compounds. ijpjournal.commdpi.com SFE is considered an environmentally friendly "green" technique as it avoids the use of organic solvents. mdpi.com This method has been successfully used for the extraction of taxanes from the needles of Taxus cuspidata. kaist.ac.kr
Table 2: Comparison of Extraction Methodologies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Conventional Solvent Extraction | Dissolving compounds in organic solvents. nih.gov | Simple, low-cost equipment. ijpjournal.com | Time-consuming, large solvent volume, potential degradation of thermolabile compounds. nih.govijpjournal.com |
| Microwave-Assisted Extraction (MAE) | Using microwave energy to heat the solvent and disrupt plant cells. mdpi.comslideshare.net | Rapid, reduced solvent use, higher efficiency. nih.govijpjournal.com | Requires specialized equipment. slideshare.net |
| Ultrasound-Assisted Extraction (UAE) | Using ultrasonic waves to create cavitation and disrupt cell walls. nih.govmdpi.com | Fast, efficient at lower temperatures, suitable for thermolabile compounds. nih.gov | Equipment cost. |
| Supercritical Fluid Extraction (SFE) | Using a supercritical fluid (e.g., CO2) as a selective solvent. ijpjournal.commdpi.com | "Green" technology, high selectivity, solvent-free product. ijpjournal.commdpi.com | High initial investment, requires high pressure. |
Research-Oriented Isolation and Purification Strategies
The purification of this compound from crude plant extracts involves sophisticated, multi-step strategies designed to resolve a complex mixture of structurally similar taxane (B156437) compounds. Research methodologies focus on achieving high purity suitable for analytical and further scientific applications. These strategies typically combine various chromatographic techniques followed by crystallization.
Preparative chromatography is a cornerstone in the isolation of individual taxanes, including this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is a principal technique for purifying taxanes to a high degree. While specific protocols detailing the preparative HPLC purification of this compound are not extensively documented in the provided research, the general methodology for taxanes involves its use as a final polishing step. For instance, in the broader purification of taxane analogues, semi-preparative HPLC is employed to isolate compounds from complex fractions. jmb.or.kr These systems often utilize reversed-phase columns (such as C18) with mobile phases typically consisting of acetonitrile (B52724) and water mixtures. jmb.or.krtandfonline.com The separation is highly efficient, capable of resolving compounds with very similar structures.
Counter-current chromatography (CCC) is another powerful liquid-liquid chromatography technique used for the separation of natural products, including taxanes like 10-deacetyl-baccatin III. nih.govresearchgate.netgoogle.comcapes.gov.br CCC avoids the use of a solid stationary phase, which can cause irreversible adsorption and degradation of the sample. researchgate.net The separation relies on the partitioning of the solute between two immiscible liquid phases. researchgate.net While its application for the specific isolation of this compound is not detailed in the available literature, its successful use for other taxoids suggests its potential applicability.
Crystallization is a critical final step in the purification process, yielding a highly purified, solid-state compound. After chromatographic separation, fractions enriched with the target compound are concentrated, and crystallization is induced by using an appropriate solvent or solvent system.
For taxanes in general, recrystallization is used to achieve the high purity required for structural elucidation and other research purposes. jmb.or.kr This process often involves dissolving the semi-purified compound in a suitable solvent and then inducing precipitation, sometimes by cooling or by adding an anti-solvent. jmb.or.krmdpi.comgoogle.com For example, a common procedure involves recrystallization at low temperatures, such as 4°C, to yield white, needle-like crystals. jmb.or.kr The selection of solvents is crucial and is determined empirically to maximize yield and purity. While specific conditions for this compound are not detailed, the general principles of taxane purification suggest that methods such as anti-solvent recrystallization, which utilizes the differential solubility of the compound in a solvent/anti-solvent mixture, are effective. mdpi.comresearchgate.net
Chemical Synthesis and Semi Synthesis Approaches to Baccatin Iv and Analogs
Total Synthesis Strategies of the Baccatin (B15129273) Core Structure
Total synthesis involves constructing the complex baccatin skeleton from simple, commercially available chemical precursors. These multi-step endeavors are often lengthy and low-yielding but provide ultimate flexibility for creating novel analogs and have spurred significant innovation in synthetic methodology. researchgate.net
The total synthesis of the baccatin core is a monumental challenge due to its unique and complex structural features. The molecule possesses a highly oxygenated 6-8-6 tricyclic core, which includes a strained eight-membered B-ring containing a bridgehead double bond—a feature that violates Bredt's rule and introduces significant strain. researchgate.net The structure is further complicated by a four-membered oxetane (B1205548) D-ring and a dense array of functional groups, leading to eleven stereocenters. researchgate.net
Key synthetic challenges include:
Construction of the Strained B-ring: Forming the eight-membered ring with the correct conformation and stereochemistry is a primary hurdle.
Control of Stereochemistry: The molecule has seven contiguous chiral centers, demanding highly stereoselective reactions to achieve the correct three-dimensional arrangement. researchgate.net
Site-Selective Functionalization: The dense arrangement of oxygen-containing functional groups requires methods for selective oxidation of specific C-H bonds on the taxane (B156437) skeleton without affecting other sensitive groups. acs.org
To overcome these challenges, significant methodological innovations have been developed. A prominent example is the "two-phase" synthesis strategy. acs.orgnih.gov This approach mimics nature's biosynthetic pathway by separating the synthesis into two distinct phases:
Cyclase Phase: Focuses on constructing a minimally oxidized carbon skeleton of the taxane family. acs.orgnih.gov
Oxidase Phase: Involves a carefully planned sequence of site-selective C-H oxidation reactions to install the various hydroxyl and ester groups found in the final natural product. acs.orgnih.gov This phase has led to the development of new reagents and conditions for the targeted allylic oxidation at positions C5, C10, and C13. acs.org
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler precursor fragments, which guides the design of a synthetic route. For the baccatin skeleton, most strategies converge on a plan to assemble the central eight-membered B-ring from precursors for the A and C rings. acs.orgaua.gr
Prominent retrosynthetic strategies, such as those employed in the landmark syntheses by the Nicolaou and Danishefsky groups, showcase this convergent approach. acs.orgacs.org
Nicolaou Approach: The retrosynthesis began by disconnecting the Taxol side chain and simplifying the functional groups on the baccatin core. The key disconnection was an intramolecular Shapiro reaction to form the A ring and a Diels-Alder reaction to form the C ring, effectively breaking the molecule into simpler A and C ring synthons. acs.orgaua.gr
Danishefsky Approach: This strategy featured an intramolecular Heck reaction to close the B-ring. The route utilized the well-known Wieland-Miescher ketone as a starting material to construct the C ring, which was then coupled with a precursor for the A ring. acs.org
These analyses highlight a common theme: breaking down the complex, fused ring system into more manageable, individual ring precursors that can be synthesized independently and then coupled together in the later stages of the synthesis.
Key Synthetic Challenges and Methodological Innovations
Semi-synthetic Routes from Natural Taxane Precursors
The conversion of 10-deacetylbaccatin III (10-DAB) to baccatin III is a cornerstone of semi-synthesis. This transformation requires the selective acetylation of the hydroxyl group at the C10 position. frontiersin.org This can be achieved through both chemical and enzymatic methods.
Chemical Acetylation: This typically involves treating 10-DAB (often with the C7 hydroxyl group protected) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270). aua.gr However, controlling the selectivity between the C7 and C10 hydroxyls can be challenging.
Enzymatic Acetylation: Biocatalytic methods offer high regioselectivity. The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) specifically catalyzes the transfer of an acetyl group from acetyl-CoA to the C10-hydroxyl of 10-DAB to form baccatin III. frontiersin.org This enzymatic process can be performed in whole-cell systems (e.g., engineered E. coli) or with isolated enzymes, avoiding the need for protecting groups on the C7 hydroxyl. nih.gov
| Method | Reagents/Catalyst | Key Features | Reference(s) |
| Chemical Synthesis | Acetyl chloride, pyridine | Requires protection of C7-OH; can be capricious on a large scale. | aua.gr |
| Enzymatic Synthesis | 10-deacetylbaccatin III 10-O-transferase (DBAT) | Highly regioselective for C10-OH; no C7 protection needed. | frontiersin.orgnih.gov |
| Whole-Cell Bioconversion | Engineered E. coli expressing DBAT | Integrates enzyme production and biotransformation. | frontiersin.org |
Protecting groups are essential tools in the semi-synthesis of baccatin analogs, allowing chemists to temporarily mask a reactive functional group to prevent it from reacting while another part of the molecule is modified. numberanalytics.comnumberanalytics.com In the context of 10-DAB, the primary challenge is the selective protection of the C7 hydroxyl group to allow for manipulation of the C10 hydroxyl group. google.com
The similar reactivity of the C7 and C10 hydroxyls makes selective protection difficult. However, the C7 hydroxyl can be selectively protected over the C10 hydroxyl under carefully controlled conditions. Silyl ethers are common protecting groups for this purpose. For instance, triethylsilyl chloride (TESCl) in pyridine reacts preferentially at the C7 position to afford 7-TES-10-deacetylbaccatin III. aua.gr This allows the now-free C10 hydroxyl to be acetylated, after which the TES group can be removed under acidic conditions to yield baccatin III. aua.gr
Other strategies include the use of benzyl (B1604629) chloromate as a selective protecting reagent for both the C7 and C10 hydroxyls, which can be removed later via hydrogenation. eurekaselect.com
| Protecting Group | Reagent | Protected Hydroxyl | Deprotection Condition | Reference(s) |
| Triethylsilyl (TES) | Triethylsilyl chloride (TESCl) | C7-OH | Acid (e.g., HF) | aua.gr |
| Benzyloxycarbonyl (Cbz) | Benzyl chloromate | C7-OH and C10-OH | Hydrogenation (H₂, Pd/C) | eurekaselect.com |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS chloride | C7-OH | Acid (e.g., HF) | numberanalytics.com |
Achieving the correct stereochemistry during the synthesis and modification of the baccatin core is a significant challenge. The caged, three-dimensional structure of the taxane skeleton often dictates the direction from which reagents can approach, leading to specific, but not always desired, stereochemical outcomes. acs.org
A notable challenge in total synthesis is the stereoselective installation of the C9α, C10β trans-diol motif. acs.org Direct reduction of a C9-keto, C10-enol precursor often leads to the undesired C9α, C10α diol because of the molecule's caged structure. acs.org This has necessitated the development of innovative redox-isomerization strategies to set the correct trans-diol stereochemistry. nih.gov
In other approaches, stereochemical information from one part of the molecule can be used to control the stereochemistry in another. For example, in tandem Diels-Alder cycloaddition strategies for building the taxane framework, the stereochemistry established in the C ring can be transmitted across the structure to set the required relative stereochemistry at C1 and C3 in the A ring. capes.gov.br
Strategies for Selective Functional Group Protection and Deprotection
Development of Baccatin IV Analogs via Chemical Modifications
The development of this compound analogs through chemical modifications is a critical area of research aimed at enhancing its therapeutic properties and overcoming challenges such as poor water solubility and drug resistance. These modifications primarily target the hydroxyl groups at various positions, the side chain at C-13 (in the context of related taxanes), and the core ring system.
The baccatin core possesses several hydroxyl groups that serve as handles for chemical derivatization. The reactivity and accessibility of these hydroxyl groups differ, allowing for selective modifications.
C-1 Hydroxyl Group: The C-1 hydroxyl group is sterically hindered, making its modification challenging. However, its derivatization has been explored. For instance, removal of the C-1 hydroxyl group in a taxol analog was achieved by attaching the side chain to baccatin VI, resulting in a compound with about one-tenth the potency of the corresponding taxol analog in tubulin assembly. nih.gov An interesting rearrangement leading to an inactive 1-benzoyl-2-debenzoyloxytaxol occurred during attempts to remove the C-1 hydroxyl group using the Barton method. nih.gov
C-2 Benzoate (B1203000) Group: The C-2 benzoate group is crucial for the biological activity of taxanes. researchgate.netpnas.org Modifications at this position generally lead to a decrease or loss of activity. researchgate.net For example, replacement of the C-2 benzoate with p-nitrophenyl carbamate, p-methoxy and p-nitrobenzoates, and a cyclohexyl ester all resulted in analogs with reduced potency. researchgate.net However, studies have shown that meta-substituted 2-aroyl groups can be more active than paclitaxel (B517696), while para-substituted analogs are significantly less active. nih.gov For example, a meta-azido substituted analog was found to be about six times more cytotoxic than paclitaxel. nih.gov
C-7 Hydroxyl Group: The C-7 hydroxyl group is one of the most accessible for modification. Its derivatization has been extensively studied, revealing that modifications at this position can be well-tolerated, sometimes leading to enhanced activity. researchgate.net For example, 7-deoxytaxol, produced through Barton deoxygenation, exhibited cytotoxicity comparable to paclitaxel. nih.gov In another study, a 7-deoxy analogue of a 9,10-acetal-9β-dihydro taxoid was found to be the most potent among several analogs modified at the C-7 position. nih.gov The C-7 hydroxyl can be selectively protected using various protecting groups, such as the 2,2,2-trichloroethyloxycarbonyl (Troc) group, to facilitate modifications at other positions. vulcanchem.com
C-10 Hydroxyl Group: The C-10 position is another site where modifications have been explored. Removal of the C-10 acetate (B1210297) group does not significantly affect potency and cytotoxicity. tandfonline.com In fact, deacylation or removal of the C-10 hydroxyl group generally does not have a major impact on the activity of taxol analogs. ru.nl Selective silylation of the C-10 hydroxyl group in 10-deacetylbaccatin III can be achieved, which then allows for selective derivatization of the C-7 hydroxyl group. google.com
Table 1: Derivatization at Various Hydroxyl Positions of Baccatin Analogs
| Position | Modification | Resulting Compound/Analog | Effect on Activity | Reference(s) |
|---|---|---|---|---|
| C-1 | Deoxygenation (via Baccatin VI) | 1-deoxytaxol analog | ~1/10 potency of corresponding taxol analog | nih.gov |
| C-1 | Attempted deoxygenation (Barton method) | 1-benzoyl-2-debenzoyloxytaxol | Inactive | nih.gov |
| C-2 | Replacement with p-nitrophenyl carbamate | C-2 modified taxol analog | Less potent than paclitaxel | researchgate.net |
| C-2 | Replacement with m-azidobenzoyl group | m-azidobenzoyl taxol analog | ~6-fold more cytotoxic than paclitaxel | nih.gov |
| C-7 | Deoxygenation | 7-deoxytaxol | Comparably cytotoxic to paclitaxel | nih.gov |
| C-7 | Deoxygenation (in a dihydro taxoid) | 7-deoxy-9,10-acetal-9β-dihydro taxoid | Most potent among C-7 modified analogs | nih.gov |
| C-10 | Deacetylation | 10-deacetyltaxol | Activity not significantly affected | tandfonline.comru.nl |
| C-10 | Selective silylation | 10-trihydrocarbylsilyl-10-deacetyl baccatin III | Intermediate for further synthesis | google.com |
While this compound itself lacks the C-13 side chain characteristic of paclitaxel, understanding the structure-activity relationship (SAR) of this side chain in related taxanes provides crucial context. The C-13 side chain is widely recognized as a critical determinant for the potent biological activity of taxanes. researchgate.netpnas.orgcsic.es
The synthesis of paclitaxel and its analogs often involves the esterification of a baccatin derivative, such as 7-O-(triethylsilyl) baccatin III, with a protected β-phenylisoserine side chain or its analog. pnas.orgsioc-journal.cn Studies have shown that both the atomic constitution and the conformation of the C-13 side chain are vital for taxane-tubulin binding and cytotoxicity. znaturforsch.com
Modifications to the C-13 side chain have been extensively investigated:
N-Benzoyl Group: The N-benzoyl group is important for activity. However, substitutions on this group are tolerated to some extent.
C-3' Phenyl Group: Modifications to the C-3' phenyl group can have a significant impact on activity. For instance, para-substituted analogs are often less active, whereas meta-substitutions can lead to increased potency. researchgate.net
Absence of the Side Chain: Baccatin III, which lacks the C-13 side chain, is significantly less active than paclitaxel but still demonstrates the ability to induce tubulin polymerization at much higher concentrations. researchgate.netcsic.es This suggests that the baccatin core itself contributes significantly to the binding energy. csic.es The introduction of a small, electron-rich group, such as an azido (B1232118) group at C-2, in baccatin III can partially compensate for the absence of the C-13 side chain. researchgate.net
Table 2: Modification of the Side Chain in Related Taxanes
| Compound | Side Chain Modification | Key Finding | Reference(s) |
|---|---|---|---|
| Paclitaxel Analogs | Modifications at C-3' phenyl and N-benzoyl groups | Biological activity is highly dependent on the position and nature of substituents. | acs.org |
| Baccatin III | Lacks the C-13 side chain | Significantly less active than paclitaxel but still induces tubulin polymerization. | researchgate.netcsic.es |
| 2-m-azidobaccatin III | Lacks the C-13 side chain, has an azido group at C-2 | Comparably active to paclitaxel. | researchgate.net |
| 1-deoxybaccatin VI analogs | C-13, C-14 side chain modifications | Introduction of an oxygen-containing group on C-14 improved cytotoxic activities. | tandfonline.com |
Modifications to the taxane's core 6-8-6 ring system generally result in a reduction or complete loss of biological activity. researchgate.net This is likely due to the resulting improper alignment of the crucial substituents at C-2, C-4, and C-13 for binding to tubulin. researchgate.net Nevertheless, several interesting skeletal rearrangements and modifications have been reported.
A-Ring Contraction: Contraction of the A-ring in taxoids has been shown to be detrimental to their activity. acs.org
B-Ring Rearrangements: Rearrangements within the B-ring of the baccatin core have been discovered during the synthesis of analogs. acs.org
C-Ring Modifications: Homologation and contraction of the C-ring have also been found to be detrimental to the activity of first-generation taxoids. acs.org However, a C-secotaxoid, where the C7-C8 bond is cleaved, has shown surprising paclitaxel-like activity and excellent tolerability. acs.org
Oxetane Ring (D-Ring): The oxetane ring is essential for activity. pnas.org Its opening leads to a loss of function. The formation of this ring is a key step in the biosynthesis of paclitaxel. researchgate.net
Abeotaxanes: Rearrangements of the classical taxane framework can lead to "abeotaxanes," which have a rearranged scaffold, for example, a 5/7/6 ring system instead of the typical 6/8/6 system. uni-konstanz.de
Table 3: Ring System Modifications and Rearrangements of Baccatin Analogs
| Modification Type | Specific Change | Resulting Compound/Analog | Effect on Activity | Reference(s) |
|---|---|---|---|---|
| A-Ring Contraction | Contraction of the A-ring | A-nortaxoids | Generally detrimental | acs.org |
| C-Ring Cleavage | Cleavage of the C7-C8 bond | C-secotaxoid (IDN 5390) | Paclitaxel-like activity, excellent tolerability | acs.org |
| C-Ring Homologation | Expansion of the C-ring | C-homotaxoids | Detrimental | acs.org |
| Skeletal Rearrangement | Formation of a 5/7/6 ring system | (15→1)Abeotaxane | Varies depending on specific structure | uni-konstanz.de |
| Skeletal Rearrangement | Dowd–Beckwith rearrangement | Rearranged 5/8/6 taxane core | Side product in synthesis | nih.gov |
Structural Modification and Structure Activity Relationship Sar Studies of Baccatin Iv Derivatives
Design and Synthesis of Baccatin (B15129273) IV Analogs for Mechanistic Probes
The intricate structure of baccatin IV, a key intermediate in the synthesis of paclitaxel (B517696) and its analogs, has been a focal point for the design and synthesis of novel derivatives to probe the molecular mechanisms of taxane (B156437) action. oup.com The semisynthesis of paclitaxel analogs often starts from naturally abundant precursors like 10-deacetylbaccatin III, a close relative of this compound. oup.com This approach allows for the systematic modification of various functional groups on the baccatin core to investigate their roles in biological activity.
Key strategies in the design of this compound analogs for mechanistic studies include:
Modification of the C13 Side Chain: Structure-activity relationship (SAR) studies have consistently shown that the C13 side chain is crucial for the cytotoxic and microtubule-stabilizing activity of taxanes. researchgate.netznaturforsch.com To probe this, researchers have synthesized analogs with modified C13 side chains, including those with smaller and less bulky groups. nih.gov For instance, novel taxol analogues have been synthesized from 7-triethylsilyl baccatin III by introducing different N-acyl phenylisoserinate side chains. capes.gov.br
Modifications at the C2 and C4 Positions: The C2-benzoyl and C4-acetyl groups are considered critical for tubulin binding and cytotoxicity. researchgate.net SAR studies have explored the impact of altering these substituents. For example, a series of 44 semisynthetic taxanes with variations at the C2, C7, C10, and C13 positions were created to study their binding affinity and cytotoxicity. csic.es
Bridged Analogs: To understand the bioactive conformation of taxanes when bound to tubulin, constrained or bridged analogs have been synthesized. These molecules link different parts of the baccatin core and the C13 side chain, providing insights into the spatial arrangement required for optimal activity. tandfonline.com
Probes for Biophysical Studies: Fluorescently labeled taxoids have been designed to serve as probes in binding assays. For example, 7-O-[N-(2,7-difluoro-4′-fluoresceincarbonyl)-L-alanyl]Taxol has been used in a homogeneous assay to measure the binding affinity of competitor ligands like baccatin III. csic.es
The synthesis of these analogs often involves multi-step processes starting from a baccatin precursor. For example, novel taxol analogues were synthesized from 7-triethylsilyl baccatin III and N-acyl 3-ethoxyethyloxy-4-aryl-2-azetidinones in a two-step process. capes.gov.br Similarly, the synthesis of 1-deoxypaclitaxel (B1247906) and its analogs has been achieved from 1-deoxybaccatin VI. researchgate.net These synthetic endeavors have not only provided crucial tools for mechanistic studies but have also led to the discovery of new taxane derivatives with potentially improved therapeutic properties.
Impact of Structural Features on Molecular Interactions
The structural features of this compound derivatives significantly influence their interaction with tubulin and their ability to promote microtubule assembly. While baccatin III, the core of paclitaxel lacking the C13 side chain, is considered biochemically inactive in terms of microtubule stabilization, it still binds to microtubules with a notable affinity. researchgate.netcsic.eselifesciences.org This suggests that the baccatin core itself provides a substantial portion of the binding energy. znaturforsch.comcsic.es
Key findings from in vitro studies include:
Role of the Baccatin Core: The baccatin ring system is responsible for a significant part of the binding affinity to the microtubule. znaturforsch.comcsic.es Baccatin III has been shown to bind to the paclitaxel site on microtubules with a binding equilibrium constant (Kb) of 1.5 x 10^5 M-1. csic.es
Importance of the C13 Side Chain: The C13 side chain is a critical determinant of a taxane's ability to stabilize microtubules and induce cytotoxicity. researchgate.netcsic.es Analogs lacking this side chain, such as baccatin III, are generally inactive in promoting microtubule assembly. nih.gov However, the side chain alone is also inactive. csic.es The presence of a bulky and hydrophobic group at the C13 side chain, like in paclitaxel, appears to be crucial for high-affinity binding to the assembled microtubule state. rcsb.orgresearchgate.net
Differential Binding to Tubulin Forms: Taxanes exhibit preferential binding to assembled microtubules over free, unassembled tubulin dimers. researchgate.netnih.gov Baccatin III, however, shows detectable affinity for unassembled tubulin, suggesting that the bulky C13 side chain of paclitaxel may hinder binding to the curved conformation of tubulin present in solution. nih.govelifesciences.org
Influence of Other Substituents: Modifications at other positions of the baccatin core can also modulate binding and activity. For instance, the presence of an acetyl group at the C10 position appears to stimulate hydroxylation by P450 enzymes, which can affect the molecule's metabolism. nih.gov The C2-benzoyl group and the oxetane (B1205548) ring are also important for activity.
The following table summarizes the binding affinities of selected baccatin derivatives to tubulin.
| Compound | Binding Affinity (Kb) to Unassembled Tubulin | Binding Affinity to Assembled Microtubules | Microtubule Stabilizing Activity |
| Paclitaxel | ~3.0 x 10^3 M-1 (estimated) nih.gov | 3.7 x 10^7 M-1 csic.es | High |
| Baccatin III | 3.0 ± 0.5 x 10^3 M-1 nih.govelifesciences.org | 1.5 x 10^5 M-1 researchgate.netcsic.es | Inactive elifesciences.orgnih.gov |
| 2-m-azido-baccatin | Not specified | Not specified | Some activity pnas.org |
| C13 side chain methyl ester | Not specified | Inactive csic.es | Inactive |
High-resolution structural studies, particularly X-ray crystallography and molecular dynamics (MD) simulations, have provided detailed insights into the conformational changes that occur in both the ligand and tubulin upon binding.
The crystal structure of the tubulin-baccatin III complex has been solved at a resolution of 1.9 Å, offering a precise view of the interactions at the binding site. nih.govrcsb.orgnih.gov This structure reveals that the baccatin core fits into a pocket on β-tubulin. The C2-benzoyloxy ring stacks between specific amino acid residues, while the oxetane oxygen and C13 hydroxyl group form hydrogen bonds.
MD simulations have been instrumental in understanding the dynamic aspects of the interaction. nih.govnih.gov These simulations show that the M-loop of β-tubulin, which is often unresolved in crystal structures, is highly flexible and plays a crucial role in ligand binding. nih.gov In the absence of a ligand, the M-loop can adopt a conformation that occludes the taxane binding site. rcsb.orgresearchgate.net Upon microtubule assembly, the M-loop undergoes a conformational change that facilitates access to the binding site, particularly for taxanes with bulky C13 side chains. researchgate.netnih.gov
Key conformational changes observed include:
Tubulin Conformation: Paclitaxel binding is thought to promote a straight conformation of the tubulin protofilament, which is necessary for microtubule stability. researchgate.net However, recent studies with baccatin III and other analogs suggest that occupancy of the taxane site itself does not force the protofilament to be straight. elifesciences.orgrcsb.orgresearchgate.net Instead, the binding of the taxane core, even the inactive baccatin III, can induce a longitudinal expansion of the microtubule lattice. researchgate.netelifesciences.orgrcsb.org
Ligand Conformation: The baccatin core of taxanes is relatively rigid, but the side chains are flexible. tandfonline.com The conformation of the C13 side chain is critical for binding. MD simulations suggest that the side chain of paclitaxel can exist in multiple conformations, and its orientation is influenced by the conformation of the M-loop. nih.gov
M-Loop Dynamics: The M-loop of β-tubulin exhibits significant conformational flexibility. nih.gov In unassembled tubulin, this loop can block the taxane binding site. rcsb.org Microtubule assembly is associated with a reorganization of the M-loop that opens up the site, explaining why taxanes bind more tightly to microtubules. researchgate.netnih.gov
The following table summarizes data from a molecular dynamics simulation comparing the flexibility of the β-tubulin subunit in its apo form and when complexed with baccatin III or paclitaxel.
| System | β-subunit RMSF (Å) | M-loop Conformation |
| Apo αβ-tubulin dimer | High flexibility in M-loop region nih.gov | Unstructured/hairpin nih.gov |
| αβ-tubulin-baccatin III | Reduced flexibility compared to apo nih.gov | Intermediate folding nih.gov |
| αβ-tubulin-paclitaxel | Reduced flexibility compared to apo nih.gov | Partially structured α-helix nih.gov |
RMSF: Root-Mean-Square Fluctuation, a measure of atomic displacement.
Binding to Tubulin and Microtubule Assembly in vitro
Mechanistic Studies at the Cellular Level (using in vitro models)
This compound derivatives, particularly those with taxane-like activity, exert profound effects on the cell cycle, primarily by disrupting the normal function of the mitotic spindle. researchgate.net Taxanes are known to be mitotic poisons; they interfere with microtubule dynamics, which are essential for the formation and function of the mitotic spindle during cell division. tandfonline.commdpi.com
In vitro studies using various cancer cell lines have demonstrated that active taxane analogs, derived from baccatin precursors, cause an arrest in the G2/M phase of the cell cycle. google.commdpi.com This arrest is a direct consequence of the drug's effect on microtubules. By promoting microtubule polymerization and inhibiting their depolymerization, these compounds lead to the formation of overly stable and nonfunctional microtubules. tandfonline.comgoogle.com
The consequences for mitotic spindle formation are severe:
Abnormal Spindle Formation: Instead of a normal bipolar spindle, cells treated with active taxanes often form multiple small asters of microtubules or abnormal spindle structures. csic.es This prevents the correct alignment of chromosomes at the metaphase plate. oncotarget.com
Mitotic Block: The spindle assembly checkpoint, a cellular surveillance mechanism, detects these abnormalities and halts the cell cycle in mitosis. mdpi.com This prolonged mitotic arrest prevents the cell from completing cell division. nih.gov
Cell Fate: Cells blocked in mitosis for an extended period may eventually undergo cell death, a process known as mitotic catastrophe. nih.gov
Even baccatin III, which is largely inactive in promoting microtubule assembly in vitro, can induce the formation of microtubule bundles and multipolar spindles in cells at high concentrations, leading to mitotic arrest. csic.es This suggests that while the C13 side chain is crucial for high potency, the baccatin core itself can contribute to these cellular effects, albeit much less efficiently. csic.es
The ultimate fate of many cancer cells following treatment with active baccatin derivatives is apoptosis, or programmed cell death. tandfonline.commdpi.com The mitotic arrest induced by these compounds is a major trigger for the activation of apoptotic pathways. plos.org
In vitro studies have elucidated several key aspects of apoptosis induction by taxane-like compounds:
Caspase Activation: A central feature of apoptosis is the activation of a family of proteases called caspases. nih.gov Treatment with active baccatin derivatives has been shown to lead to the cleavage and activation of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 and caspase-9. nih.govpor-journal.com
Mitochondrial Pathway: The intrinsic or mitochondrial pathway of apoptosis is often implicated. nih.gov This involves changes in the expression of Bcl-2 family proteins, with an increase in pro-apoptotic members (e.g., Bax, Bak) and a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL). nih.gov This shift in balance leads to the loss of mitochondrial membrane potential and the release of cytochrome c, which in turn activates the caspase cascade. mdpi.com
Bcl-2 Phosphorylation: Paclitaxel has been shown to inactivate the anti-apoptotic protein Bcl-2 by inducing its phosphorylation, further promoting cell death. tandfonline.com
Concentration and Time Dependence: The induction of apoptosis by these compounds is typically both concentration- and time-dependent. nih.gov
Interestingly, studies with baccatin III have shown that it can also induce apoptosis in cancer cell lines, although at much higher concentrations than paclitaxel. csic.esnih.gov For example, in Jurkat cells, fungal-derived paclitaxel induced maximal apoptosis at 0.1 µM, whereas fungal baccatin III required a concentration of 5 µM to achieve a similar effect. nih.gov This indicates that the baccatin core possesses intrinsic pro-apoptotic activity, which is significantly enhanced by the presence of the C13 side chain. csic.esnih.gov
The following table presents the IC50 values for apoptosis induction by fungal-derived paclitaxel and baccatin III in different cancer cell lines.
| Cell Line | Fungal Paclitaxel IC50 (µM) | Fungal Baccatin III IC50 (µM) |
| Jurkat | 0.1 | 5 |
| HepG2 | Not specified | 2-5 |
| HeLa | Not specified | 2-5 |
| Ovcar3 | Not specified | 2-5 |
| T47D | Not specified | 2-5 |
Data extracted from a study on fungal-derived taxoids. nih.gov
: Microtubule Dynamics and Stability Modulation in vitro
In vitro assays are fundamental to quantifying the effects of these compounds on microtubule behavior. A standard method involves turbidimetric assays, where the polymerization of purified tubulin into microtubules is measured by an increase in light scattering or absorbance. researchgate.netnih.gov Using such assays, researchers can determine key parameters like the critical concentration of tubulin required for assembly and the efficacy of a compound in promoting polymerization.
Studies have consistently demonstrated that the baccatin core itself is not inert but possesses intrinsic microtubule-modulating properties. Baccatin III has been shown to induce the assembly of purified tubulin into normal microtubules and to protect these polymers from depolymerization induced by cold temperatures, similar to the action of paclitaxel. nih.govacs.org However, this activity is quantitatively much weaker. The interaction of the baccatin ring system (substituted at C-2 and C-4) with the microtubule binding site is thought to provide the majority—approximately 75%—of the free energy change associated with paclitaxel binding. researchgate.netcsic.es This suggests the baccatin core is sufficient to activate microtubule stabilization, while the C-13 side chain acts as a potent anchoring group that significantly enhances affinity. researchgate.netcsic.es
High-resolution structural studies have further clarified these roles. The baccatin core is primarily responsible for inducing a longitudinal expansion of the microtubule lattice upon binding. elifesciences.org However, the bulky C-13 side chain is critical for preferentially recognizing the "straight" conformational state of tubulin found in assembled microtubules, thereby stabilizing the polymer and preventing its disassembly. elifesciences.orgresearchgate.net This explains why baccatin III and its derivatives are substantially less potent than paclitaxel.
The affinity of baccatin III for microtubules has been quantified, further illustrating this relationship. The binding equilibrium constant (Kb) for baccatin III is approximately 1.5 x 105 M-1, which is over two orders of magnitude lower than that of paclitaxel (Kb ≈ 3.7 x 107 M-1). csic.es Interestingly, baccatin III also displays a weak but detectable affinity for unassembled, or "curved," tubulin dimers (Kb ≈ 3.0 x 103 M-1), an interaction that is much less favorable for paclitaxel due to the steric hindrance of its C-13 side chain. elifesciences.org
Modifications at other positions on the baccatin ring system also significantly influence activity. The C-2 benzoyl group is considered essential for microtubule binding. researchgate.net The transposition of the C-2 and C-4 substituents in a paclitaxel analogue resulted in a significant decrease in its ability to promote tubulin polymerization. The nature of the substituent at C-4 is also important; replacing the acetyl group with other functionalities can modulate binding and activity. nih.gov For instance, 4-deacetylpaclitaxel shows minimal effect on tubulin polymerization.
The following table summarizes key in vitro findings for baccatin derivatives and related compounds, highlighting their relative abilities to modulate microtubule dynamics.
| Compound Name | Modification from Paclitaxel | In Vitro Microtubule Activity | Research Finding |
| Paclitaxel | Reference Compound | High potency in promoting tubulin polymerization and stabilizing microtubules. | Binds with high affinity (Kb ≈ 3.7 x 107 M-1). csic.es |
| Baccatin III | Lacks the C-13 side chain. | Promotes tubulin assembly and stabilizes microtubules, but is 200-500 times less potent than paclitaxel. nih.govcsic.es | Binds with significantly lower affinity (Kb ≈ 1.5 x 105 M-1). csic.es The apparent equilibrium constant for microtubule growth is 4.2-4.6 fold lower than for paclitaxel. nih.govacs.org |
| 2'-Deoxy-PTX | Lacks the 2'-hydroxyl group on the C-13 side chain. | Affinity for microtubules is over 100-fold less than paclitaxel and only ~3-fold greater than baccatin III. nih.gov | The 2'-OH group on the side chain contributes significantly to binding affinity, almost as much as the rest of the side chain combined. nih.gov |
| N-debenzoyl-2'-deoxy-PTX | Lacks the 2'-OH and 3'-benzoyl groups on the C-13 side chain. | No detectable microtubule binding activity. nih.gov | Demonstrates the importance of the side chain's structure beyond just the 2'-OH group for productive interaction. nih.gov |
| MST-997 | Docetaxel analogue with modifications at C-10 and the C-13 side chain of the baccatin core. | Potently induces microtubule polymerization with an EC50 of 0.9 µM. aacrjournals.org | Specific modifications to the baccatin core and side chain can yield highly potent analogues. aacrjournals.org |
These SAR studies underscore the finely-tuned nature of the taxane-tubulin interaction. While the baccatin core provides the foundational structural framework for binding and initiating microtubule lattice changes, the substituents at C-2, C-4, and especially the C-13 side chain, are critical for achieving the high-affinity binding and potent microtubule stabilization characteristic of clinically effective taxanes.
Advanced Analytical Methodologies for Baccatin Iv Research
High-Resolution Chromatographic Techniques
Chromatography is the cornerstone for the separation and purification of Baccatin (B15129273) IV from the complex matrix of other taxanes and metabolites found in Taxus species. High-resolution techniques are essential to resolve structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method for the routine analysis and quantification of Baccatin IV in extracts from Taxus plants. researchgate.net The technique utilizes a high-pressure pump to pass a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases.
For this compound and other taxanes, reversed-phase HPLC is most common. researchgate.net In this mode, a nonpolar stationary phase, typically a C18-bonded silica (B1680970) (octadecylsilyl), is used with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). unirioja.esrsc.org The separation of taxanes, which have closely related structures, can be challenging. perlan.com.pl However, specialized columns and optimized gradient elution programs allow for sensitive and reproducible analysis. researchgate.net For instance, a method might involve a gradient system of water and acetonitrile to achieve separation of multiple taxanes, including this compound, within a single chromatographic run. unirioja.es Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information and enhances selectivity. perlan.com.pl
Table 1: Example HPLC Parameters for Taxane (B156437) Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 | researchgate.netrsc.org |
| Mobile Phase | Water (A) and Acetonitrile (B) | unirioja.esrsc.org |
| Elution | Gradient | unirioja.es |
| Flow Rate | ~1.0 mL/min | unirioja.es |
| Detection | Diode Array Detector (DAD) | perlan.com.pl |
| Injection Volume | 20 µL | unirioja.es |
Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution
To overcome the limitations of conventional HPLC, Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a superior technique for analyzing complex samples like plant extracts. frontiersin.org UHPLC systems operate at much higher pressures (up to 1000 bar or more) and utilize columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved peak shapes, greater sensitivity, and much faster analysis times compared to traditional HPLC. frontiersin.org
The enhanced resolving power of UHPLC is particularly advantageous for separating this compound from its numerous structural analogues and isomers present in Taxus species. perlan.com.plfrontiersin.org For example, a UHPLC method coupled with tandem mass spectrometry (UPLC-MS/MS) can achieve excellent separation and quantification of a wide range of taxoids and other metabolites in a single, rapid analysis of under 15 minutes. nih.gov The use of columns with advanced particle technology, such as Fused-Core® particles, further boosts efficiency, allowing for high throughput without sacrificing resolution. hpst.cz
Table 2: Comparison of HPLC and UHPLC for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) | Reference |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | frontiersin.org |
| Operating Pressure | Lower | Much Higher | frontiersin.org |
| Analysis Time | Longer | Faster | frontiersin.org |
| Resolution | Good | Excellent | frontiersin.org |
| Sensitivity | Good | Higher | frontiersin.org |
| Solvent Consumption | Higher | Lower | frontiersin.org |
Advanced Spectroscopic Characterization
While chromatography excels at separation, spectroscopy is indispensable for the definitive identification and structural elucidation of molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the complete three-dimensional structure of organic molecules in solution. nih.gov It is non-destructive and provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For a complex diterpenoid like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous structural assignment.
1D NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each nucleus. nih.gov 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms, allowing chemists to piece together the molecular puzzle. biorxiv.org For instance, HMBC correlations are crucial for confirming the placement of acetyl groups on the taxane core. The detailed ¹³C NMR assignments for this compound have been reported, providing a critical reference for the identification of this and related compounds. researchgate.net
Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, J in Hz) | Reference |
|---|---|---|---|
| C-1 | 79.1 | - | nih.gov |
| C-2 | 71.0 | 5.65 (d, 5.8) | nih.gov |
| C-4 | 80.6 | - | nih.gov |
| C-5 | 83.8 | 4.99 (d, 9.4) | nih.gov |
| C-7 | 75.1 | 5.58 (dd, 10.6, 7.2) | nih.gov |
| C-9 | 75.8 | 5.91 (d, 6.2) | nih.gov |
| C-10 | 75.9 | 6.42 (s) | nih.gov |
| C-13 | 67.9 | 6.13 (t, 8.4) | nih.gov |
| C-14 | 36.9 | 2.59 (m), 2.12 (m) | nih.gov |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides the molecular weight of a compound, a critical piece of identifying information. When coupled with a separation technique like HPLC or UHPLC, it becomes a formidable tool for analyzing complex mixtures. nih.gov For this compound (C₃₂H₄₄O₁₄, Exact Mass: 652.2731), electrospray ionization (ESI) is a common soft ionization technique that generates protonated molecules, [M+H]⁺ (m/z 653), or other adducts like [M+Na]⁺ or [M+NH₄]⁺. oup.com
Tandem Mass Spectrometry (MS/MS) takes this a step further by selecting a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), fragmenting it through collision-induced dissociation, and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, enabling its confident identification even in trace amounts within a complex matrix. rsc.org The fragmentation of the taxane core and the losses of its acetyl groups are characteristic features in the MS/MS spectrum of this compound. cimap.res.in
Table 4: Characteristic MS/MS Fragments of this compound ([M+H]⁺, m/z 653)
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation | Reference |
|---|---|---|---|
| 653 | 593 | Loss of acetic acid (CH₃COOH) | |
| 653 | 533 | Loss of 2 x acetic acid | |
| 653 | 491 | Loss of 2 x acetic acid and ketene (B1206846) (CH₂CO) | cimap.res.in |
| 653 | 373 | Further fragmentation of the core structure | cimap.res.in |
| 653 | 313 | Characteristic taxane core fragment | cimap.res.in |
Laser Desorption/Ionization Mass Spectrometry Imaging (LDI-MSI) for Spatial Distribution in Plant Tissues
Understanding where a compound is located within a plant is crucial for studies of biosynthesis, transport, and ecological function. Mass Spectrometry Imaging (MSI) is a revolutionary technique that visualizes the spatial distribution of molecules directly in tissue sections without the need for labeling. nih.govresearchgate.net Laser Desorption/Ionization (LDI) is a matrix-free MSI technique particularly suited for analyzing metabolites in plant tissues. chemrxiv.org A focused laser is rastered across a thin section of plant tissue, desorbing and ionizing molecules from the surface at each point. The mass spectrometer then generates a mass spectrum for each pixel, creating a molecular map of the tissue. nih.gov
LDI-MSI has been successfully applied to Taxus species to map the distribution of taxanes. nih.gov Research using a related technique, MALDI (Matrix-Assisted Laser Desorption/Ionization)-MSI, on European yew (Taxus baccata) twigs revealed that this compound is predominantly localized in the cortex of the plant. nih.gov This ability to pinpoint the location of this compound provides invaluable insights into its biological role and the organization of its biosynthetic pathway at the tissue level. nih.govnih.gov The high spatial resolution achievable with modern MSI techniques can even provide information at the cellular level. frontiersin.org
Quantitative Analysis Methods in Research Samples
The quantitative analysis of this compound, a key intermediate in the biosynthetic pathway of complex taxanes, relies on advanced analytical methodologies capable of detecting and measuring it within complex biological matrices like plant extracts and cell cultures. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are the predominant techniques employed for this purpose. rsc.orgfrontiersin.org These methods offer the high sensitivity and specificity required to distinguish this compound from a multitude of structurally similar taxane analogues.
The general workflow involves the extraction of taxanes from the sample matrix, often using solvents like methanol or ethyl acetate (B1210297), followed by chromatographic separation and detection. biorxiv.orgnih.gov The separation is typically achieved on a reversed-phase C18 column, which separates compounds based on their hydrophobicity. frontiersin.orgnih.gov A gradient elution program using a mobile phase of water and acetonitrile, often with additives like formic acid, is commonly used to resolve the various taxanes present in the extract. frontiersin.orgbiorxiv.org
Method Validation for Precision, Accuracy, and Sensitivity
For quantitative results to be considered reliable, the analytical method must undergo rigorous validation. This process establishes the performance characteristics of the method, ensuring it is fit for its intended purpose. The key parameters evaluated are precision, accuracy, and sensitivity. biorxiv.org While extensive validation data published specifically for this compound is limited, the validation parameters for methods used to quantify structurally related taxanes, such as Baccatin III and 10-deacetylbaccatin III (10-DAB III), provide a clear benchmark for the performance expected from these analytical techniques. These methods are routinely validated according to guidelines from the International Conference on Harmonisation (ICH).
Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Intra-day precision assesses variability within a single day, while inter-day precision evaluates it across different days. For taxane analysis using UPLC-MS/MS, intra- and inter-day precision values are generally expected to be below 15%, and often better than 7%. rsc.orgfrontiersin.org
Accuracy refers to the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies, where a known quantity of the analyte is added to a sample matrix and the percentage recovered is measured. For taxane quantification, recovery rates are typically expected to be within the range of 80-120%. rsc.org For example, a validated UPLC-MS/MS method for 24 analytes, including Baccatin III, demonstrated average recoveries between 89.11% and 105.29%. frontiersin.org
Sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is determined by establishing the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov For taxane analysis using sensitive UPLC-MS/MS methods, LOQ values can be in the low nanogram per milliliter (ng/mL) range. frontiersin.org
The following tables showcase typical validation data for analytical methods used for taxane analysis, which are representative of the standards applied in this compound research.
Table 1: Representative Linearity and Sensitivity Data for Taxane Analysis by HPLC & UPLC-MS/MS This table presents example data for closely related taxanes to illustrate typical analytical performance.
| Compound | Method | Linear Range (µg/mL) | R² | LOQ (ng/mL) | Source(s) |
|---|---|---|---|---|---|
| Baccatin III | HPLC-PDA | 4.02 - 120.51 | 0.9996 | 985.4 | phcog.com |
| 10-Deacetylbaccatin III | HPLC-PDA | 4.81 - 149.30 | 0.9993 | 1280.4 | phcog.com |
| Baccatin III | UPLC-MS/MS | 0.3 - 2.1 | 0.993 | 0.8 - 125 | rsc.orgfrontiersin.org |
| 10-Deacetylbaccatin III | UPLC-MS/MS | 0.3 - 2.1 | 0.987 | 0.8 - 125 | rsc.orgfrontiersin.org |
R²: Correlation Coefficient; LOQ: Limit of Quantification.
Table 2: Representative Precision and Accuracy Data for Taxane Analysis by HPLC & UPLC-MS/MS This table presents example data for closely related taxanes to illustrate typical analytical performance.
| Compound | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) | Source(s) |
|---|---|---|---|---|---|
| Baccatin III | HPLC | 1.33 | 1.21 | 98.82 ± 1.81 | sci-hub.st |
| 10-Deacetylbaccatin III | HPLC | 1.95 | 1.13 | 101.13 ± 1.95 | sci-hub.st |
| Baccatin III | UPLC-MS/MS | < 7.0 | < 15.0 | 82 - 119 | rsc.org |
| 10-Deacetylbaccatin III | UPLC-MS/MS | < 6.72 | < 6.83 | 89.11 - 105.29 | frontiersin.org |
%RSD: Percent Relative Standard Deviation.
Applications in Biosynthetic Pathway Studies
Quantitative analysis is indispensable for elucidating the complex biosynthetic pathway of taxanes. By accurately measuring the concentration of intermediates like this compound in Taxus cell cultures or engineered host systems, researchers can identify and characterize the function of previously unknown enzymes. biorxiv.orgacs.org
A landmark study utilized a multiplexed perturbation approach in yew cells, analyzed by LC-MS, to identify new genes involved in the biosynthesis of Baccatin III and other Taxol precursors. biorxiv.orgnih.gov In this research, the detection and quantification of this compound played a direct role in discovering a key enzyme. The study noted that many highly oxygenated taxanes, including Baccatin I, this compound, and Baccatin VI, possess a C-7β-O-acetyl group. This observation led to the hypothesis that the installation of this acetyl group might be a necessary step for the function of certain oxidative enzymes. biorxiv.org
By screening acyltransferase candidates and analyzing the resulting metabolic profiles, the researchers identified a previously uncharacterized enzyme, which they named taxane C-7β-O-acyltransferase (T7AT). The function of this enzyme was confirmed by demonstrating its ability to perform C-7β-O-acylation on taxane substrates. biorxiv.orgnih.gov The quantitative analysis of the products, including this compound, within the engineered pathways was crucial for confirming the enzyme's role. This discovery helped to fill a significant gap in the understanding of the Baccatin III biosynthetic pathway, demonstrating how quantitative analysis of minor intermediates is a powerful tool for gene function discovery in plant metabolic engineering. biorxiv.orgacs.org
Furthermore, quantitative methods are used to study how the expression of biosynthetic genes correlates with the accumulation of specific taxanes. tubitak.gov.tr For instance, studies measure the levels of this compound and other precursors in Taxus cell suspension cultures after treatment with elicitors like methyl jasmonate to understand the regulation of the pathway and to develop strategies for enhancing the production of valuable taxanes. cabidigitallibrary.orgscielo.org.ar
Biotechnological Production and Strain Engineering for Baccatin Iv and Precursors
Plant Cell Culture Systems for Taxane (B156437) Production
Plant cell culture serves as the fundamental platform for the in vitro production of taxanes. This approach involves growing plant cells in liquid media, which provides a reliable and continuous supply of material, independent of geographical or seasonal constraints. google.com The two primary systems utilized for taxane production are undifferentiated cell suspension cultures and organized hairy root cultures.
The foundation of a successful taxane production system is the establishment of a stable and high-yielding cell line. The process begins with the selection of a superior parent plant and the initiation of callus cultures from sterile explants, such as needles or young stems. mdpi.comjapsonline.com These explants are placed on a solid nutrient medium, typically Gamborg's B5 medium, supplemented with plant growth regulators like 2,4-dichlorophenoxyacetic acid (2,4-D) and naphthaleneacetic acid (NAA) to induce the formation of undifferentiated callus tissue. japsonline.com
Once a friable and healthy callus is established, it is transferred to a liquid medium to initiate a cell suspension culture. japsonline.com These cultures are maintained in flasks on an orbital shaker to ensure proper aeration and mixing. d-nb.info Optimization of the culture medium is critical for maximizing both cell growth and taxane production. Research has shown that the type of basal medium significantly impacts the yield of specific taxanes. For instance, in a study with Taxus baccata, Driver and Kuniyuki (DKW) basal medium was found to be optimal for producing Baccatin (B15129273) III, a direct precursor to more complex taxanes. d-nb.infonih.gov The composition of nutrients, carbon sources (like sucrose (B13894) and fructose), and phytohormones is meticulously adjusted to enhance productivity. japsonline.com
Table 1: Effect of Different Basal Media on Taxane Yields in Taxus baccata Cell Suspension Culture Data derived from a study on optimizing culture media for taxane production. d-nb.infonih.gov
| Basal Medium | Maximum Baccatin III Yield (mg/L) | Maximum 10-deacetyl baccatin III Yield (mg/L) |
| DKW | 10.03 | 4.20 |
| WPM | - | - |
| B5 | - | - |
| MS | - | - |
| SH | - | - |
Hairy root cultures, induced by the infection of plant tissue with the soil bacterium Agrobacterium rhizogenes, represent another promising avenue for taxane production. tfri.gov.twmdpi.com This system offers several advantages, including rapid growth in hormone-free media and notable genetic and biochemical stability. mdpi.comijpsr.com
Studies on Taxus sumatrana have demonstrated the potential of this system. After infection with A. rhizogenes, hairy roots were successfully induced and cultured. tfri.gov.tw These cultures were capable of producing taxanes, including 10-deacetylbaccatin III and baccatin III. tfri.gov.tw Interestingly, callus tissues that spontaneously formed from these hairy roots exhibited faster growth and higher production of baccatin III compared to the hairy roots themselves. tfri.gov.tw When transferred from solid to liquid medium, the growth index of these cultures improved significantly, highlighting their suitability for scale-up in bioreactors. tfri.gov.tw However, the productivity of hairy root systems can be variable, as some studies on Taxus x media did not detect baccatin III under their specific experimental conditions, indicating a need for further optimization. nih.gov
Establishment and Optimization of Taxus Cell Suspension Cultures
Bioreactor Systems and Elicitation Strategies for Enhanced Yields
To move from laboratory-scale flasks to commercially viable production, advanced bioreactor systems and yield-enhancement strategies are essential. These include specialized culture techniques, the use of signaling molecules to trigger defense pathways, and methods to improve culture density and longevity.
A widely adopted and effective strategy for enhancing taxane production is the two-stage culture system. bioone.orgfrontiersin.org This method decouples the cell growth phase from the secondary metabolite production phase. In the first stage, cells are cultivated in a medium optimized for rapid biomass accumulation. frontiersin.org Once a sufficient cell density is reached, the cells are transferred to a second, production-phase medium. This production medium is specifically formulated to suppress growth and stimulate the biosynthetic pathways leading to taxanes. bioone.orgfrontiersin.org This transition often mimics natural conditions where secondary metabolite production increases when cell division slows or enters the stationary phase. bioone.org This approach has been successfully applied to various Taxus cell cultures to improve the yields of both paclitaxel (B517696) and baccatin III. japsonline.combioone.orgfrontiersin.org
Elicitation is a powerful technique used to stimulate the production of secondary metabolites in plant cell cultures. kib.ac.cnnih.gov Elicitors are signaling molecules that trigger plant defense responses, which include the synthesis of compounds like taxanes. Methyl jasmonate (MeJA), a plant hormone involved in stress signaling, is one of the most effective and widely used elicitors for taxane production. The addition of MeJA to Taxus cell cultures has been shown to induce a significant overproduction of paclitaxel and baccatin III. ijpsr.combioone.org
Coronatine (B1215496) (COR), a phytotoxin produced by the bacterium Pseudomonas syringae, has emerged as an even more potent elicitor in some systems. nih.gov It acts as a molecular mimic of a jasmonate-amino acid conjugate, strongly activating the jasmonate signaling pathway. unicatt.it In studies with T. baccata and T. media cell cultures, coronatine treatment led to a dramatic increase in total taxane production, with yields surpassing those achieved with methyl jasmonate. frontiersin.orgunicatt.itresearchgate.net
Feeding precursors of the taxane biosynthetic pathway is another strategy to enhance yields. The addition of compounds like phenylalanine, a precursor to the C-13 side chain of paclitaxel, has been shown to increase taxane production, particularly when used in combination with elicitors like MeJA. nih.govtandfonline.com
Table 2: Effect of Elicitors on Taxane Production in Taxus Species Comparative data from various studies on elicitation. frontiersin.orgresearchgate.net
| Elicitor | Taxus Species | Effect on Total Taxane Production |
| Methyl Jasmonate (MeJA) | T. media | Significant increase; max level of 21.48 mg/L |
| Coronatine (COR) | T. media | More powerful than MeJA; max level of 77.46 mg/L |
| Coronatine (COR) | T. baccata | 11-fold improvement in yield compared to control |
Immobilizing plant cells within a porous matrix, such as alginate gel, is a technique used to increase cell density and enhance secondary metabolite production. core.ac.uktubitak.gov.tr This method provides a more stable culture environment, facilitates better cell-to-cell contact, and can protect cells from shear stress in bioreactors. core.ac.uknih.gov
Research on Taxus baccata has demonstrated that immobilized cells can produce significantly higher levels of taxanes compared to freely suspended cells. nih.govresearchgate.net In shake-flask experiments, immobilization in calcium-alginate beads increased the yield of baccatin III by up to two-fold. nih.govresearchgate.net The combination of immobilization and elicitation with methyl jasmonate has proven particularly effective. One study found that the maximum accumulation of baccatin III (4.62 mg/dm³) was achieved when cells immobilized in 2.5% alginate were treated with 100 µM MeJA. cas.cz When scaled up to bioreactors, immobilized cell systems have shown considerable increases in taxane yields, with stirred-tank bioreactors proving highly efficient for this purpose. nih.gov
Application of Elicitors (e.g., Methyl Jasmonate, Coronatine) and Precursors
Heterologous Biosynthesis in Microbial Systems
The complete chemical synthesis of Baccatin IV and other taxanes is complex and commercially unviable. Therefore, significant research has focused on developing biotechnological production platforms using microbial hosts. These systems offer the potential for scalable, cost-effective, and sustainable production.
Engineering Escherichia coli for Baccatin Precursor Production
Escherichia coli (E. coli) has been a primary target for metabolic engineering to produce precursors of baccatin. A significant achievement was the production of taxadiene, the key diterpene intermediate in the paclitaxel biosynthetic pathway. This was accomplished by expressing genes for isopentenyl diphosphate (B83284) isomerase, geranylgeranyl diphosphate (GGPP) synthase, and taxadiene synthase in a single E. coli strain, resulting in an unoptimized yield of 1.3 mg per liter of cell culture. researchgate.net Further optimization of this pathway involved co-expressing four genes from different organisms, leading to a similar taxadiene production of 1.3 mg/L. researchgate.net
Researchers have also successfully engineered E. coli to perform a critical step past taxadiene synthesis: the conversion of taxadiene to taxadiene-5-alpha-ol. This was the first instance of this oxygenated taxoid being produced in a microbial host. tufts.edu By addressing bottlenecks in the native isopentenyl pyrophosphate (IPP) pathway and optimizing the expression of key enzymes, a 1,000-fold increase in taxadiene production was achieved compared to previous engineered strains. tufts.edu
More recently, efforts have focused on producing later-stage intermediates like baccatin III. One study constructed a microbial cell factory in E. coli by integrating the gene for 10-deacetylbaccatin III-10-O-transferase (DBAT), the enzyme that converts 10-deacetylbaccatin III (10-DAB) to baccatin III. frontiersin.org The initial strain, however, showed instability in baccatin III synthesis. frontiersin.org
**Table 1: Key Genes and Strategies for Baccatin Precursor Production in *E. coli***
| Target Compound | Key Genes Expressed | Host Strain Engineering | Reported Yield |
|---|---|---|---|
| Taxadiene | Isopentenyl diphosphate isomerase, GGPP synthase, Taxadiene synthase | Single strain expression | 1.3 mg/L researchgate.net |
| Taxadiene | DXP synthase, IPP isomerase, GGPP synthase, Taxadiene synthase | Multiple module metabolic engineering | ~0.5 mg/L researchgate.net |
| Taxadiene-5-alpha-ol | Taxadiene synthase, Taxadiene 5α-hydroxylase | Optimized IPP pathway | Production confirmed, first time in microbes tufts.edu |
| Baccatin III | 10-deacetylbaccatin III-10-O-transferase (DBAT) | Integration of dbat gene into E. coli BW25113 | Initial instability observed frontiersin.org |
Reconstitution of Taxane Biosynthetic Pathways in Yeast
Yeast, particularly Saccharomyces cerevisiae, has emerged as a promising host for reconstituting parts of the taxane biosynthetic pathway due to its advantages as a eukaryotic system, which can be more suitable for expressing plant-derived enzymes like cytochrome P450s. researchgate.net
Research in yeast has successfully established the pathway from geranylgeranyl diphosphate (GGPP) to taxadiene. researchgate.net By co-expressing GGPP synthase and taxadiene synthase, regulating metabolic flux, and using codon-optimized genes, an engineered yeast strain produced taxadiene at a level of 8.7 mg/L. researchgate.net However, reconstituting the subsequent steps from taxadiene to baccatin III has proven more challenging. While a pathway from taxadiene to Taxa-4(20),11(12)-dien-5α-acetoxy-10β-ol has been constructed in yeast, the production of later intermediates remains limited. researchgate.net
Recent breakthroughs have seen the identification of additional enzymes in the paclitaxel pathway, which will be crucial for the complete reconstitution in heterologous hosts like yeast. cjnmcpu.com The discovery of enzymes like taxane oxetanase 1 (TOT1) and taxane 9α-hydroxylase 1 (T9αH1) has enabled the de novo biosynthesis of baccatin III in a plant chassis, and future efforts will likely focus on integrating these into yeast systems. cjnmcpu.com
Transient Expression Systems (e.g., Nicotiana benthamiana) for Pathway Elucidation
Nicotiana benthamiana, a relative of the tobacco plant, has become an invaluable tool for the rapid testing and elucidation of complex biosynthetic pathways, including that of this compound precursors. nih.govbiorxiv.orgoup.com The use of Agrobacterium-mediated transient expression allows for the quick introduction and testing of candidate genes. nih.govbiorxiv.org
This system has been instrumental in identifying previously unknown enzymes in the paclitaxel pathway. For instance, by transiently expressing candidate genes in N. benthamiana, researchers have successfully identified key cytochrome P450 enzymes. cjnmcpu.com This approach led to the discovery of taxane oxetanase 1 (TOT1) and taxane 9α-hydroxylase 1 (T9αH1), which were critical missing links in the biosynthesis of baccatin III. cjnmcpu.com
One of the challenges in heterologous expression is the promiscuity of certain enzymes. For example, taxadiene 5α-hydroxylase (T5αH) can produce multiple oxidized byproducts. Researchers have used N. benthamiana to study this phenomenon, finding that tuning down the expression level of T5αH can reduce the formation of these side-products and increase the yield of the desired taxadien-5α-ol. biorxiv.org
Enzymatic Biotransformations for Specific Hydroxylations or Acetylations
Enzymatic biotransformations offer a precise and efficient means to perform specific chemical modifications, such as hydroxylations and acetylations, which are crucial for the synthesis of complex molecules like this compound.
Directed Evolution and Protein Engineering of Key Enzymes (e.g., DBAT)
Directed evolution and protein engineering are powerful techniques used to improve the properties of enzymes, such as their stability, activity, and substrate specificity. researchgate.net These methods have been applied to key enzymes in the baccatin biosynthetic pathway.
A prime example is the engineering of 10-deacetylbaccatin III-10-O-transferase (DBAT), a rate-limiting enzyme that catalyzes the final acetylation step to produce baccatin III from 10-DAB. frontiersin.orgnih.gov The wild-type DBAT enzyme, when expressed in E. coli, showed low thermal stability, which limited the yield of baccatin III. nih.gov
Through a semi-rational design approach, which combines rational design with directed evolution, a mutant version of DBAT, named dbatS189V, was created. frontiersin.orgnih.govnih.gov This mutant exhibited significantly improved thermostability. nih.govnih.gov When this enhanced enzyme was expressed in an engineered E. coli strain with an improved supply of the acetyl donor, acetyl-CoA, the production of baccatin III increased 10.50-fold compared to the strain with the wild-type enzyme. frontiersin.orgnih.govnih.gov
Another study used a computational semi-rational strategy to create a double mutant of DBAT (I43S/D390R). frontiersin.org This mutant showed a 2.99-fold improvement in catalytic efficiency with the natural acetyl donor, acetyl-CoA. frontiersin.org
Table 2: Engineered DBAT Mutants and Their Improved Properties
| Enzyme | Engineering Strategy | Key Mutation(s) | Improved Property | Fold Improvement |
|---|---|---|---|---|
| DBAT | Semi-rational design | S189V | Thermostability | Baccatin III production increased 10.50x in engineered strain frontiersin.orgnih.gov |
| DBAT | Computational semi-rational design | I43S/D390R | Catalytic efficiency (with acetyl-CoA) | 2.99x frontiersin.org |
in vivo Metabolic Pathway Engineering for Enhanced Substrate Supply (e.g., acetyl-CoA)
The efficiency of enzymatic reactions in a living cell factory is often limited by the availability of necessary substrates. For the production of baccatin III, the supply of acetyl-CoA, the acetyl group donor for the DBAT-catalyzed reaction, is a critical factor. mdpi.comnih.gov
Metabolic engineering strategies have been employed in E. coli to increase the intracellular pool of acetyl-CoA. nih.govresearchgate.net One approach involves refactoring the native biosynthetic pathway of acetyl-CoA. By overexpressing key enzymes in the pathway, researchers created a chassis strain with acetyl-CoA productivity more than three times higher than the original host cell. nih.govresearchgate.net
This engineered chassis was then used as the host for expressing the thermostable DBAT mutant (dbatS189V). frontiersin.orgnih.gov The combination of an improved enzyme and an enhanced supply of its substrate, acetyl-CoA, synergistically boosted baccatin III production. nih.gov Further optimization of the fermentation process, such as using glycerol (B35011) as the carbon source, which is efficiently metabolized to acetyl-CoA, also contributed to higher yields. nih.govmdpi.com In a 3-L bioreactor, this engineered system achieved baccatin III titers of up to 4.6 g/L. nih.gov
Strategies to increase acetyl-CoA flux include:
Overexpressing native pathway enzymes : Increasing the expression of enzymes like the pyruvate (B1213749) dehydrogenase complex to drive more carbon towards acetyl-CoA. mdpi.com
Creating synthetic bypasses : Engineering alternative routes to produce acetyl-CoA, such as the pyruvate oxidase (PoxB) and acetyl-CoA synthetase (Acs) bypass, which can double the intracellular acetyl-CoA concentration. mdpi.com
Increasing the availability of the cofactor Coenzyme A (CoA) : Overexpressing the gene panK to boost CoA synthesis, which in turn can increase the acetyl-CoA pool. mdpi.com
By combining protein engineering of key biosynthetic enzymes with metabolic engineering of the host to provide an ample supply of precursors, researchers are paving the way for the efficient and scalable biotechnological production of this compound and its derivatives. nih.gov
Future Research Directions and Unexplored Avenues
Complete Elucidation of Remaining Biosynthetic Enzymes and Regulatory Networks
Future research must focus on identifying any remaining unknown enzymes and, crucially, understanding the complex regulatory networks that govern the expression of these biosynthetic genes in Taxus species. biorxiv.orgresearchgate.net Unraveling how these pathways are transcriptionally regulated and how metabolic flux is controlled will be essential for optimizing production in heterologous hosts. researchgate.netnih.gov This includes studying the role of specific transcription factors and the impact of cellular compartmentalization on pathway efficiency. oup.comresearchgate.net
Development of Novel and Efficient Chemical Synthesis Strategies for Baccatin (B15129273) IV
The total chemical synthesis of taxanes is notoriously challenging due to their densely functionalized and stereochemically complex structures. mdpi.com While several total syntheses of paclitaxel (B517696) have been accomplished, they are often lengthy and not economically viable for large-scale production. mdpi.comprinceton.edu Consequently, the pharmaceutical industry relies heavily on the semi-synthesis of paclitaxel and its derivatives from advanced precursors like 10-deacetylbaccatin III (10-DAB) and baccatin III, which are extracted from yew trees. mdpi.commdpi.com
Advanced Structural Biology Studies of Taxane-Target Interactions
The biological activity of taxanes stems from their ability to bind to β-tubulin, stabilizing microtubules and arresting cell division. researchgate.net Advanced structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution insights into these interactions. nih.govnih.govosti.gov These studies have revealed the precise binding pocket for taxanes on the microtubule lumen and have shown how binding induces conformational changes that stabilize the microtubule lattice. nih.govelifesciences.orgresearchgate.net
Cryo-EM reconstructions have demonstrated that different microtubule-stabilizing agents can have distinct structural effects. nih.govnih.gov For example, while paclitaxel induces heterogeneity in the microtubule lattice, other agents that bind to different sites can regularize it. nih.govnih.gov High-resolution structures have defined the critical interactions between the taxane (B156437) molecule and specific amino acid residues of β-tubulin, such as H229 and T276. nih.govresearchgate.net
Future research will involve using these advanced structural techniques to study the interactions of a wider range of Baccatin IV derivatives and other taxanes with tubulin. elifesciences.orgnih.gov This will help in understanding the structure-activity relationships in greater detail and will guide the rational design of next-generation taxoids with improved efficacy or altered modes of action. researchgate.netnih.gov Investigating how different modifications to the baccatin scaffold affect binding affinity and the conformational state of tubulin can lead to the development of novel compounds. elifesciences.orgbiorxiv.org
Innovative Biotechnological Platforms for Sustainable this compound Production
The limitations of sourcing taxanes from slow-growing yew trees have spurred the development of innovative biotechnological production platforms. nih.govnih.gov Metabolic engineering of microorganisms and plant cell cultures offers a promising and sustainable alternative. nih.govnih.gov Significant progress has been made in engineering hosts like Escherichia coli, Saccharomyces cerevisiae (yeast), and Nicotiana benthamiana (tobacco) to produce taxane precursors. nih.govnih.gov
Strategies include:
Heterologous expression of biosynthetic genes : The entire known enzymatic pathway to produce intermediates like baccatin III has been reconstituted in N. benthamiana. chemrxiv.orgresearchgate.netnih.gov
Optimization of precursor supply : Engineering host metabolism to increase the availability of key precursors like geranylgeranyl diphosphate (B83284) (GGPP) and acetyl-CoA is crucial for improving yields. nih.govfrontiersin.org For example, engineered E. coli strains with enhanced acetyl-CoA supply have shown increased production of baccatin III. frontiersin.org
Protein and pathway engineering : Improving the catalytic efficiency of pathway enzymes through protein engineering and optimizing the spatial and temporal coordination of these enzymes can enhance final product titers. chemrxiv.orgnih.gov
Plant cell fermentation : The use of Taxus cell suspension cultures in large-scale bioreactors is an established method, and its efficiency can be further improved through elicitation and metabolic engineering. oup.comnih.govfrontiersin.orgtesisenred.net
Exploration of this compound as a Scaffold for Diverse Chemical Biology Probes
The unique and complex structure of this compound makes it an attractive scaffold for the development of chemical biology probes. These tools are essential for dissecting complex biological processes, such as microtubule dynamics and cellular transport. By attaching reporter groups like fluorescent tags or photoaffinity labels to the baccatin core, researchers can create probes to visualize and study taxane-protein interactions within living cells.
While much of the derivatization of the baccatin core has focused on creating analogues with improved therapeutic properties, the same synthetic strategies can be adapted to generate research tools. nih.gov For instance, modifying specific positions on the this compound molecule that are not critical for tubulin binding allows for the introduction of functional handles for probe attachment. The development of derivatives with altered water solubility or stability can also be leveraged for creating probes suitable for different experimental conditions. google.comgoogle.com
Future research in this area would involve the rational design and synthesis of a library of this compound-based probes. These could include:
Fluorescent probes to track the subcellular localization and dynamics of taxane binding.
Photo-crosslinking probes to covalently link to and identify binding partners beyond tubulin.
Biotinylated probes for affinity purification of interacting proteins.
Such tools would be invaluable for elucidating the full spectrum of cellular targets for taxanes and for exploring potential new mechanisms of action, further cementing the importance of the baccatin scaffold in chemical biology and drug discovery.
Q & A
Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for this compound across publications?
- Methodological Answer : Cross-reference solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and calibration standards. Validate shifts using computational NMR predictors (e.g., ACD/Labs). Re-isolate the compound under cited conditions and compare spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
